

Mode of Action of Ceftazidime on Pseudomonas aeruginosa: A Technical Guide

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Compound of Interest

Compound Name: Ceftazidime (hydrate)

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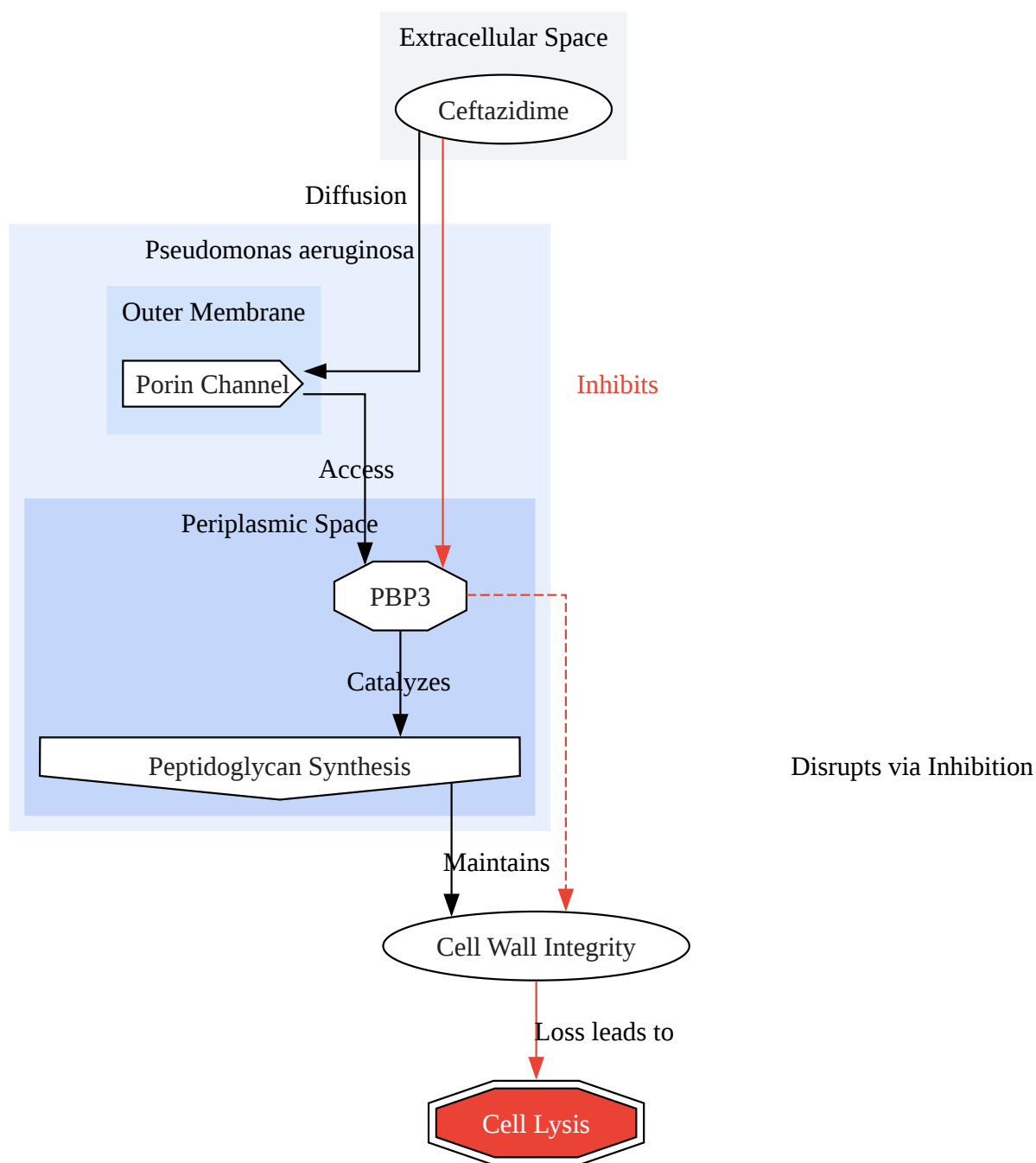
Executive Summary

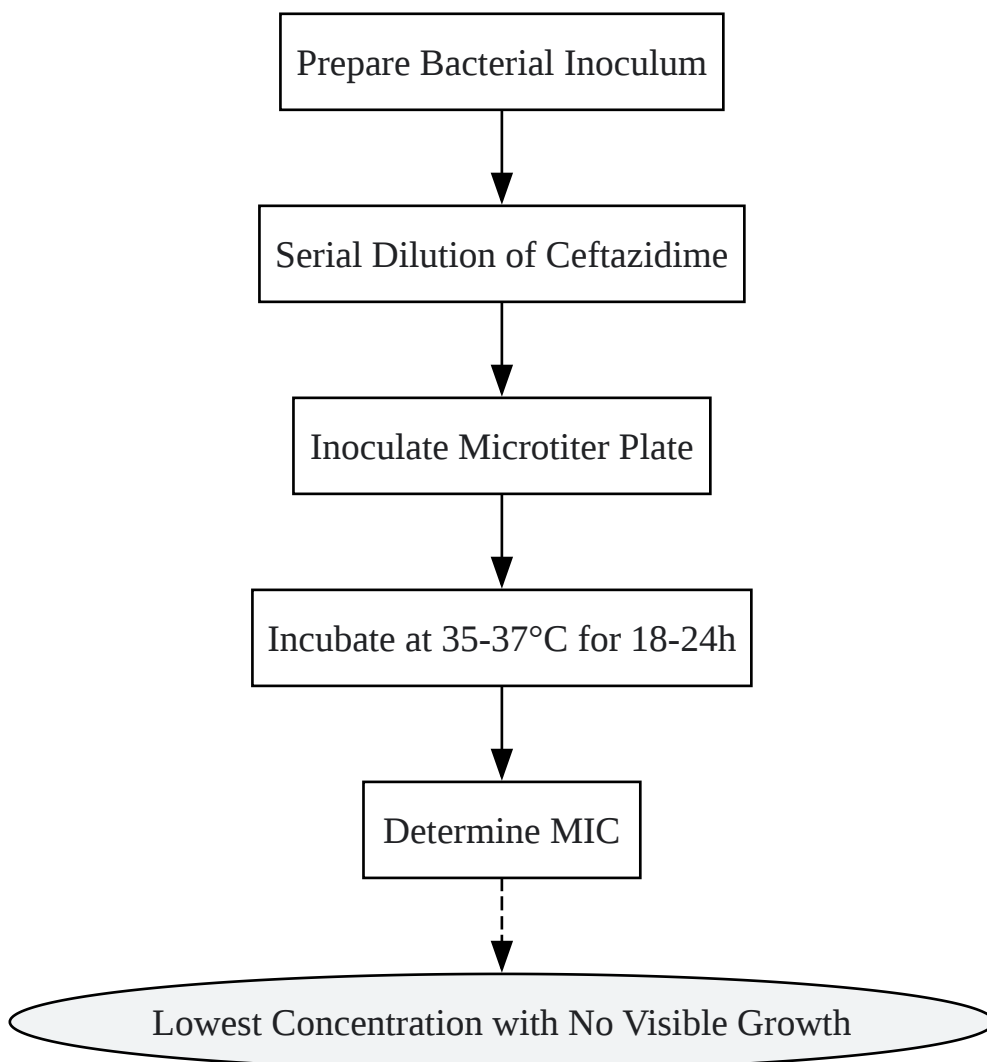
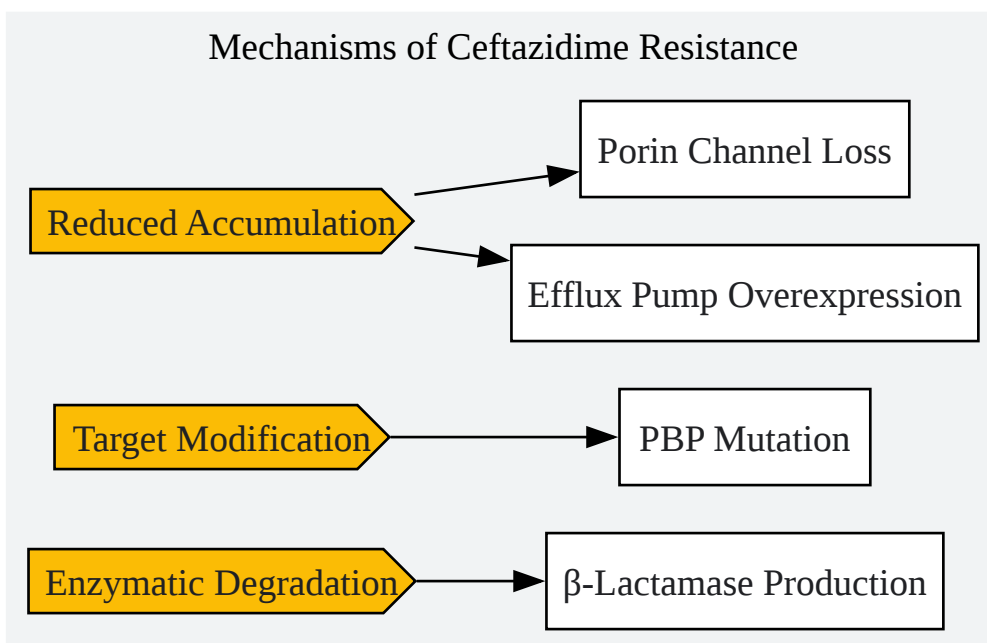
Ceftazidime, a third-generation cephalosporin, exhibits potent activity against *Pseudomonas aeruginosa*, a notoriously challenging opportunistic pathogen. Its primary mechanism of action involves the targeted inhibition of essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and subsequent cell lysis. This guide provides a detailed examination of ceftazidime's interaction with *P. aeruginosa*, encompassing its molecular mechanism, the development of resistance, and the experimental methodologies used to study these interactions.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Ceftazidime's bactericidal effect is achieved through the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the biosynthesis of the peptidoglycan layer of the cell wall. In *P. aeruginosa*, ceftazidime demonstrates a high affinity for PBP3, an enzyme primarily involved in cell division. The binding of ceftazidime to PBP3 inhibits its transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to the formation of filamentous, non-viable cells and eventual lysis.

The process begins with the diffusion of ceftazidime across the outer membrane of *P. aeruginosa*, primarily through porin channels. Once in the periplasmic space, it can access and bind to its PBP targets.





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